

A Comparative Pharmacological Guide: 4-Methoxyphenethylamine vs. Amphetamine

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Compound of Interest

Compound Name: **4-Methoxyphenethylamine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of **4-methoxyphenethylamine** (4-MPEA) and the well-characterized psychostimulant, amphetamine. The following sections present a compilation of available experimental data on their pharmacodynamics, pharmacokinetics, and in vivo effects to offer an objective resource for research and drug development.

Executive Summary

4-Methoxyphenethylamine (4-MPEA) and amphetamine are both phenethylamine derivatives, but they exhibit distinct pharmacological profiles. Amphetamine is a potent central nervous system stimulant, primarily acting as a releasing agent of dopamine and norepinephrine. In contrast, 4-MPEA demonstrates a preferential, albeit weaker, action on serotonin and norepinephrine systems, with minimal effects on dopamine. In vivo, this translates to starkly different behavioral outcomes, with amphetamine inducing hyperlocomotion and 4-MPEA reportedly causing cataleptic and hypokinetic states in animal models. This guide synthesizes the current understanding of these two compounds, highlighting their contrasting mechanisms of action and physiological effects.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data for 4-MPEA and amphetamine, focusing on their interactions with key molecular targets and their pharmacokinetic properties. It

is important to note that direct comparative studies are limited, and data has been compiled from various sources, which may involve different experimental conditions.

Table 1: Comparative Pharmacodynamics - Monoamine Transporter and Receptor Interactions

Target	4-Methoxyphenethylamine (4-MPEA)	Amphetamine
Dopamine Transporter (DAT)	Weak reuptake inhibitor (Ki not specified)	Releasing agent and reuptake inhibitor (Ki \approx 0.6 μ M)[1]
Norepinephrine Transporter (NET)	Releasing agent (Ki not specified)	Potent releasing agent and reuptake inhibitor (Ki \approx 0.1 μ M)[1]
Serotonin Transporter (SERT)	Releasing agent (Ki not specified)	Weak releasing agent and reuptake inhibitor (Ki \approx 20-40 μ M)[1]
Trace Amine-Associated Receptor 1 (TAAR1)	Low-potency partial agonist (EC50 = 5,980 nM)	Potent agonist[2][3]
Serotonin Receptors	Very low affinity (A2 = 7,940 nM for rat stomach fundus strip)	Low affinity at 5-HT1A receptors[3]

Table 2: Comparative Pharmacokinetics

Parameter	4-Methoxyphenethylamine (4-MPEA)	Amphetamine
Oral Bioavailability	Data not available	Good (~90%)[3]
Elimination Half-life	Data not available (thought to be rapidly metabolized)	6-12 hours (pH-dependent)[2]
Metabolism	Primarily by Monoamine Oxidase B (MAO-B)	Extensive hepatic metabolism (CYP2D6, DBH, FMO3)[3]
Protein Binding	Data not available	Low (<20%)[2]
Volume of Distribution	Data not available	High (~4 L/kg)[2]

Table 3: Comparative In Vivo Effects

Effect	4-Methoxyphenethylamine (4-MPEA)	Amphetamine
Locomotor Activity	Produces catalepsy, catatonia, and a hypokinetic rigid syndrome in animals.	Dose-dependent increase in locomotor activity (hyperlocomotion).[4][5]
Human Effects	Inactive at doses up to 400 mg.	Psychostimulant effects including euphoria, increased wakefulness, and improved cognitive control.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for the interpretation and replication of the findings.

Receptor and Transporter Binding Assays:

Binding affinities (Ki values) for amphetamine at monoamine transporters were determined using radioligand binding assays with human embryonic kidney 293 (HEK 293) cells stably expressing the respective human transporters (hDAT, hNET, hSERT). The potencies of the

drug to inhibit the binding of a specific radioligand (e.g., $[3\text{H}]$ dopamine for DAT) were measured. The K_i values were then calculated from the IC_{50} values using the Cheng-Prusoff equation. For 4-MPEA, similar *in vitro* assays were used to characterize it as a serotonin and norepinephrine releasing agent, though specific K_i values for transporter binding are not readily available. The TAAR1 agonism of 4-MPEA was determined by measuring its ability to stimulate cAMP production in cells expressing the human TAAR1 receptor.

In Vivo Locomotor Activity Studies:

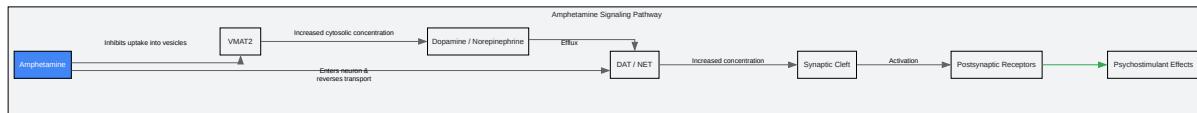
The effects of amphetamine on locomotor activity are typically assessed in rodents (rats or mice) using an open-field apparatus. Animals are administered various doses of the drug (e.g., 0.5, 1.0, 2.0 mg/kg) and their movement within the arena is tracked by automated systems for a specified duration. Key parameters measured include total distance traveled, rearing frequency, and stereotyped behaviors. For 4-MPEA, animal studies have described the observation of catalepsy and catatonia, which are characterized by a lack of spontaneous movement and the maintenance of imposed postures.

Pharmacokinetic Studies:

Pharmacokinetic parameters for amphetamine, such as bioavailability and half-life, have been determined in humans and animal models through the analysis of plasma concentrations of the drug over time after oral or intravenous administration. Blood samples are collected at various time points, and the drug concentrations are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For 4-MPEA, its metabolism by MAO-B has been established through *in vitro* experiments using isolated enzymes or liver microsomes.

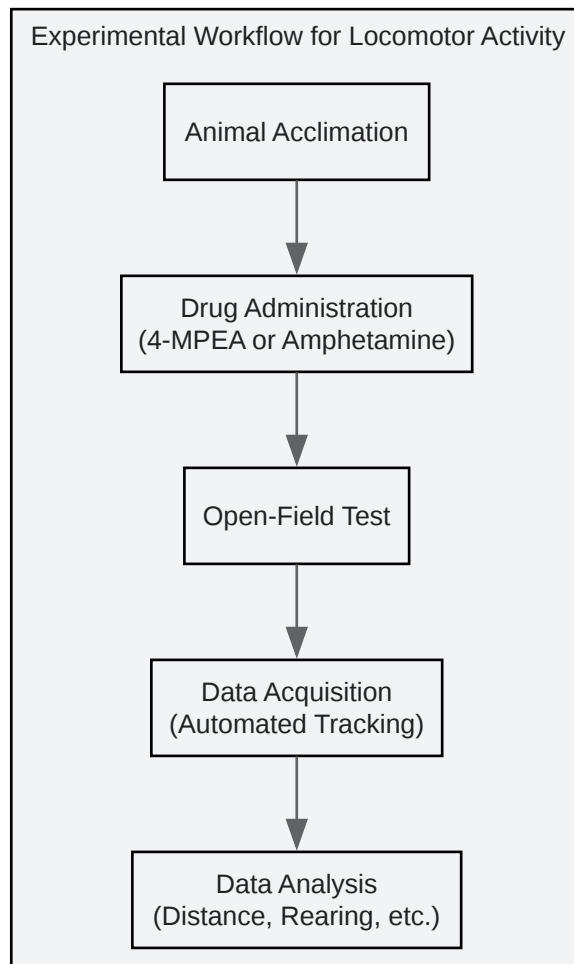
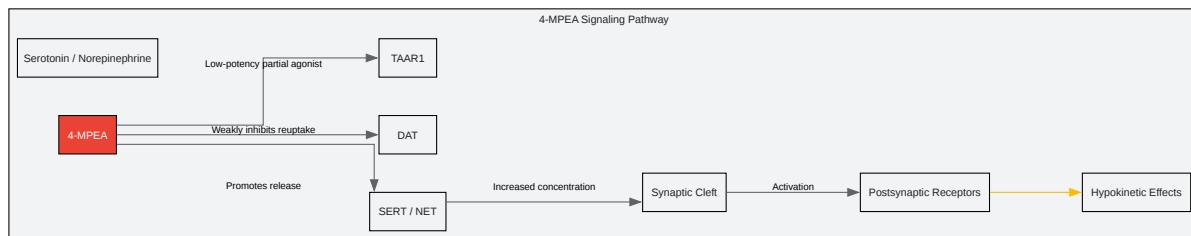
Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pharmacological concepts related to 4-MPEA and amphetamine.



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Caption: Amphetamine's primary mechanism of action involves reversing dopamine and norepinephrine transporters.



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